2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate
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Overview
Description
2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate: is an organic compound with the molecular formula C15H14Br2O3 and a molecular weight of 402.08 g/mol . This compound is characterized by the presence of bromine atoms, an isopropyl group, a methyl group, and a furoate ester moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate typically involves the bromination of a precursor phenol compound followed by esterification with furoic acid. The bromination reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated derivatives.
Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated phenyl groups. It may also serve as a model compound for investigating the metabolic pathways of brominated aromatic compounds.
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new antimicrobial agents. Its structural features can be modified to enhance its biological activity and selectivity against specific pathogens.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and furoate ester moiety play crucial roles in binding to these targets and modulating their activity. The compound may act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: This compound shares the brominated phenyl structure but lacks the furoate ester moiety.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: This compound has a similar brominated phenyl structure but differs in the oxidation state and functional groups attached to the phenyl ring.
Uniqueness: 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate is unique due to the presence of both bromine atoms and the furoate ester moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,4-dibromo-6-methyl-3-propan-2-ylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O3/c1-8(2)12-10(16)7-9(3)14(13(12)17)20-15(18)11-5-4-6-19-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXRHCEAAQHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=CC=CO2)Br)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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